molecular formula C25H35N3O3 B6086613 N-(1-benzylpyrrolidin-3-yl)-3-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]propanamide

N-(1-benzylpyrrolidin-3-yl)-3-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]propanamide

Cat. No.: B6086613
M. Wt: 425.6 g/mol
InChI Key: LMVGFXPRHPCGHN-UHFFFAOYSA-N
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Description

N-(1-benzylpyrrolidin-3-yl)-3-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)-3-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O3/c29-19-24-8-7-23(31-24)18-27-13-10-20(11-14-27)6-9-25(30)26-22-12-15-28(17-22)16-21-4-2-1-3-5-21/h1-5,7-8,20,22,29H,6,9-19H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVGFXPRHPCGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NC2CCN(C2)CC3=CC=CC=C3)CC4=CC=C(O4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpyrrolidin-3-yl)-3-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]propanamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzylpyrrolidine intermediate, followed by the introduction of the furan ring through a series of coupling reactions. The final step involves the formation of the propanamide linkage under controlled conditions, often using amide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpyrrolidin-3-yl)-3-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group on the furan ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide linkage can be reduced to an amine under hydrogenation conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is typically used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-(1-benzylpyrrolidin-3-yl)-3-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for specific receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpyrrolidin-3-yl)-3-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzylpyrrolidin-3-yl)-3-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]propanamide is unique due to its complex structure, which combines multiple functional groups and ring systems

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